molecular formula C13H12FN3O2S B14189813 N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide CAS No. 833489-67-1

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide

Cat. No.: B14189813
CAS No.: 833489-67-1
M. Wt: 293.32 g/mol
InChI Key: ZSHAJASYRTUVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

The synthesis of N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with 4-oxopiperidine-1-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death.

Comparison with Similar Compounds

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the benzothiazole and piperidine moieties, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

833489-67-1

Molecular Formula

C13H12FN3O2S

Molecular Weight

293.32 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide

InChI

InChI=1S/C13H12FN3O2S/c14-8-1-2-10-11(7-8)20-12(15-10)16-13(19)17-5-3-9(18)4-6-17/h1-2,7H,3-6H2,(H,15,16,19)

InChI Key

ZSHAJASYRTUVAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.